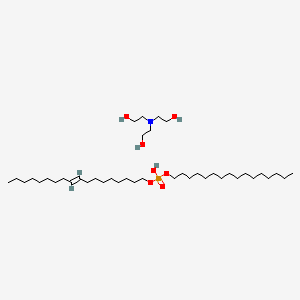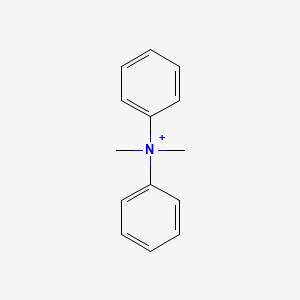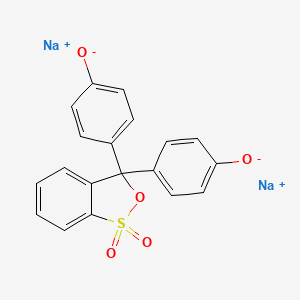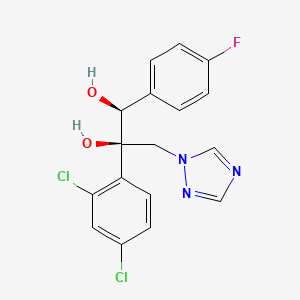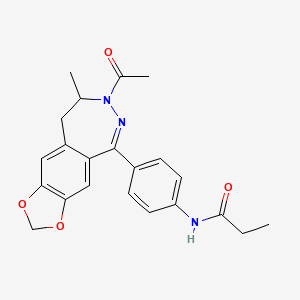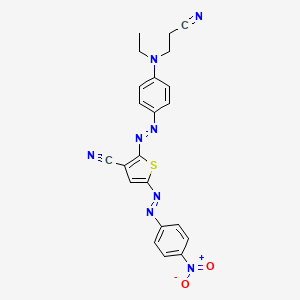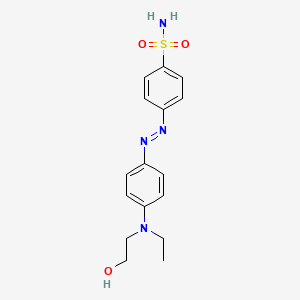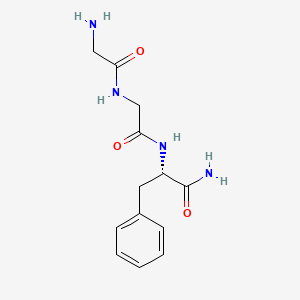
L-Phenylalaninamide, glycylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalaninamide, glycylglycyl- is a peptide compound composed of L-phenylalanine and two glycine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, glycylglycyl- typically involves the coupling of L-phenylalanine with glycylglycine. This can be achieved through peptide bond formation using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents like N-hydroxysuccinimide. The reaction is usually carried out in an organic solvent such as dimethylformamide under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of L-Phenylalaninamide, glycylglycyl- may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process is automated and can produce peptides with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalaninamide, glycylglycyl- can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.
Reduction: Reduced peptides with modified side chains.
Substitution: Substituted peptides with new functional groups.
Applications De Recherche Scientifique
L-Phenylalaninamide, glycylglycyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects and as a drug delivery vehicle.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Phenylalaninamide, glycylglycyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites, modulating the activity of enzymes or signaling pathways. This interaction can lead to various biological effects, including changes in cellular metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
L-Phenylalaninamide, glycylglycyl- can be compared with other similar peptides, such as:
Glycyl-L-phenylalanine: A dipeptide with similar properties but lacking the additional glycine residue.
L-Phenylalanine-glycylglycine: Another peptide with a different sequence but similar functional groups.
Uniqueness
L-Phenylalaninamide, glycylglycyl- is unique due to its specific sequence and the presence of both L-phenylalanine and two glycine residues
Propriétés
Numéro CAS |
38678-77-2 |
|---|---|
Formule moléculaire |
C13H18N4O3 |
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C13H18N4O3/c14-7-11(18)16-8-12(19)17-10(13(15)20)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H2,15,20)(H,16,18)(H,17,19)/t10-/m0/s1 |
Clé InChI |
BAIXEYFQGHEILJ-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)CN |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


